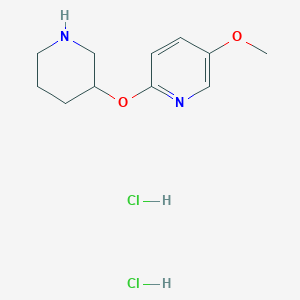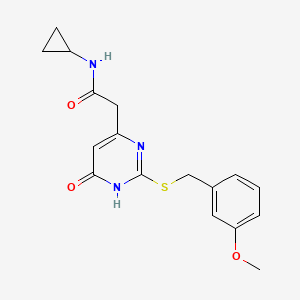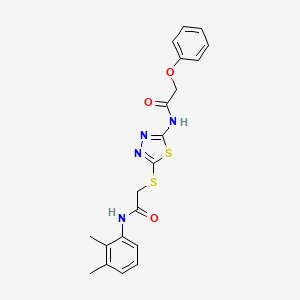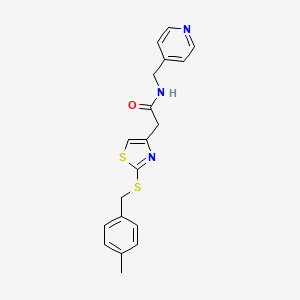
5-Methoxy-2-(piperidin-3-yloxy)pyridinedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2-(piperidin-3-yloxy)pyridinedihydrochloride: is a chemical compound with the molecular formula C11H18Cl2N2O2 and a molecular weight of 281.18 g/mol . This compound is known for its unique structure, which includes a methoxy group attached to a pyridine ring and a piperidine ring connected via an ether linkage. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-(piperidin-3-yloxy)pyridinedihydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Attachment of the Methoxy Group: The methoxy group is introduced via a methylation reaction using reagents such as methyl iodide or dimethyl sulfate.
Formation of the Piperidine Ring: The piperidine ring is synthesized separately through cyclization reactions.
Ether Linkage Formation: The piperidine ring is then attached to the pyridine ring via an ether linkage using reagents like sodium hydride and an appropriate alkyl halide.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine or piperidine rings are replaced with other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and electrophiles (alkyl halides).
Major Products Formed:
Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.
Reduced Derivatives: Compounds with fewer oxygen-containing functional groups.
Substituted Derivatives: Compounds with different functional groups replacing the original ones on the pyridine or piperidine rings.
Scientific Research Applications
Chemistry: 5-Methoxy-2-(piperidin-3-yloxy)pyridinedihydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It is often employed in assays to investigate enzyme inhibition and receptor binding.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. It is studied for its potential therapeutic effects and as a lead compound for drug discovery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(piperidin-3-yloxy)pyridinedihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in enzyme inhibition studies, the compound may act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate binding.
Comparison with Similar Compounds
2-Methoxy-5-(piperidin-3-yloxy)pyridine: Similar structure but with different positioning of the methoxy group.
5-Methoxy-2-(piperidin-4-yloxy)pyridine: Similar structure but with a different position of the piperidine ring attachment.
5-Methoxy-2-(morpholin-3-yloxy)pyridine: Similar structure but with a morpholine ring instead of a piperidine ring.
Uniqueness: 5-Methoxy-2-(piperidin-3-yloxy)pyridinedihydrochloride is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research applications.
Properties
IUPAC Name |
5-methoxy-2-piperidin-3-yloxypyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.2ClH/c1-14-9-4-5-11(13-8-9)15-10-3-2-6-12-7-10;;/h4-5,8,10,12H,2-3,6-7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFINZKJJXAQAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)OC2CCCNC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)benzoate](/img/structure/B2592909.png)

![4-[3-(4-Propoxyphenyl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2592913.png)


![4-[benzyl(methyl)sulfamoyl]-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2592920.png)
![1-[(3-chlorophenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole](/img/structure/B2592922.png)


![(5Z)-2-sulfanylidene-5-{[2-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B2592925.png)
![3-((4-methyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2592926.png)
![N-[(4-CHLOROPHENYL)METHYL]-3-ETHYL-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-AMINE](/img/structure/B2592928.png)

